Fmoc-Tyr-Obzl

Description

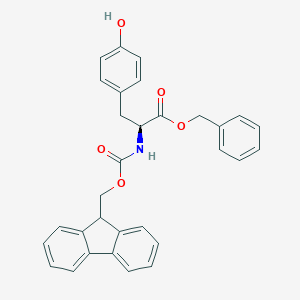

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPVFGBPEVOJEV-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Tyr(Bzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The choice of building blocks is a critical determinant of success, directly impacting yield, purity, and the biological activity of the final peptide. Among the arsenal of protected amino acids, Fmoc-Tyr(Bzl)-OH stands out as a cornerstone for the incorporation of tyrosine residues. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and strategic application of Fmoc-Tyr(Bzl)-OH in solid-phase peptide synthesis (SPPS), grounded in field-proven insights and established methodologies.

The Strategic Role of Fmoc-Tyr(Bzl)-OH in Peptide Synthesis

Fmoc-Tyr(Bzl)-OH is a derivative of the amino acid L-tyrosine, strategically modified with two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile benzyl (Bzl) group on the side-chain phenol. This orthogonal protection scheme is the foundation of its utility in modern peptide synthesis.[1][2]

The Fmoc group ensures that the α-amine is shielded from unwanted reactions during the coupling of the subsequent amino acid in the peptide chain. Its removal is achieved under mild basic conditions, typically with piperidine, which preserves the acid-sensitive side-chain protecting groups and the linkage of the peptide to the resin support.[1][3] The benzyl group protects the reactive phenolic hydroxyl of the tyrosine side chain, preventing side reactions such as acylation during the synthesis.[4] This protection is robust enough to withstand the repeated basic treatments for Fmoc removal but can be efficiently cleaved during the final acidolytic step, typically with trifluoroacetic acid (TFA).[5][6]

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-Tyr(Bzl)-OH is essential for its effective handling, storage, and application in synthesis protocols.

Caption: Chemical structure of Fmoc-Tyr(Bzl)-OH.

Table 1: Core Chemical and Physical Properties of Fmoc-Tyr(Bzl)-OH

| Property | Value | References |

| CAS Number | 71989-40-7 | [1][7][8] |

| Molecular Formula | C₃₁H₂₇NO₅ | [1][7][8] |

| Molecular Weight | 493.55 g/mol | [6][7][8] |

| Appearance | White to off-white powder | [7][9] |

| Melting Point | 157-161 °C | [8][10][11] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10][11][12] |

| Storage | 2-8°C, sealed in a dry environment | [7][10][11] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyr(Bzl)-OH is a fundamental reagent in Fmoc-based SPPS. The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

The Fmoc-SPPS Workflow

The incorporation of a Tyr(Bzl) residue using Fmoc-Tyr(Bzl)-OH follows a well-defined cycle of deprotection, activation, and coupling.

Caption: General workflow for incorporating Fmoc-Tyr(Bzl)-OH in SPPS.

Key Experimental Protocols

The successful application of Fmoc-Tyr(Bzl)-OH hinges on the execution of precise and validated protocols. The following sections detail the critical steps for its use in manual SPPS.

Protocol for Fmoc Deprotection

This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.[1][3]

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (Peptide synthesis grade)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]

Protocol for Coupling of Fmoc-Tyr(Bzl)-OH using HBTU/DIPEA

This protocol describes the activation and coupling of Fmoc-Tyr(Bzl)-OH to the deprotected N-terminus of the peptide-resin using the efficient HBTU coupling reagent.[14][15][16]

Reagents:

-

Fmoc-Tyr(Bzl)-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Peptide synthesis grade)

Procedure:

-

Pre-activation: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.

-

Add DIPEA (4-8 equivalents) to the solution and mix for 1-5 minutes to allow for pre-activation of the amino acid.[13]

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[7][15]

-

If the reaction is incomplete (blue beads), the coupling step can be repeated ("double coupling").[7]

-

Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (5 times).[13]

Protocol for Final Cleavage and Benzyl Group Deprotection

This final step cleaves the synthesized peptide from the resin support and simultaneously removes the benzyl side-chain protecting group from the tyrosine residue, along with other acid-labile side-chain protecting groups.[5][17][18]

-

Trifluoroacetic acid (TFA) (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail (Reagent K) immediately before use. Phenol and thioanisole are particularly effective scavengers for the benzyl cations generated during cleavage, preventing side reactions.[5]

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[15]

-

Agitate the mixture at room temperature for 2-4 hours.[19]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.[7][20]

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise during peptide synthesis. Understanding the causality behind these issues is key to effective troubleshooting.

Table 2: Common Issues and Troubleshooting Strategies with Fmoc-Tyr(Bzl)-OH

| Issue | Potential Cause(s) | Troubleshooting Strategy | References |

| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky nature of Fmoc-Tyr(Bzl)-OH can sometimes slow down the reaction. Peptide Aggregation: Hydrophobic sequences, exacerbated by the benzyl group, can aggregate on the resin, blocking reactive sites. | Double Coupling: Repeat the coupling step with fresh reagents. Use a More Potent Coupling Reagent: Switch to HATU or PyBOP. Change Solvent: Use NMP or add chaotropic agents. Elevate Temperature: Perform the coupling at a higher temperature (e.g., with microwave assistance). | [7][21][22] |

| Incomplete Benzyl Deprotection | Insufficiently Strong Acidolysis: The standard TFA/TIS/H₂O cocktail may not be sufficient for complete removal of the Bzl group. Scavenger Depletion: Generated benzyl cations can re-attach to the peptide if scavengers are not adequate. | Use a Stronger Cleavage Cocktail: Employ "Reagent K" with phenol and thioanisole. Increase Cleavage Time: Extend the cleavage reaction time to 4 hours or more. Ensure Sufficient Reagent Volume: Use enough cleavage cocktail to fully suspend the resin. | [5][19] |

| Peptide Aggregation | Hydrophobic Collapse: The growing peptide chain, particularly with hydrophobic residues like Tyr(Bzl), can form secondary structures that are insoluble in the synthesis solvent. | Incorporate Backbone Protection: Use pseudoproline dipeptides or Hmb-protected amino acids to disrupt hydrogen bonding. Use a Low-Substitution Resin: This increases the distance between peptide chains. Sonication: Apply sonication during coupling and deprotection steps. | [7][12][22] |

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Fmoc-Tyr(Bzl)-OH and the associated reagents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like TFA and piperidine.

-

Storage: Store Fmoc-Tyr(Bzl)-OH in a cool (2-8°C), dry place, tightly sealed to prevent degradation.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

Fmoc-Tyr(Bzl)-OH is an indispensable tool in the synthesis of complex peptides for research and therapeutic development. Its well-defined chemical properties and the orthogonal protection strategy it employs allow for the reliable and high-fidelity incorporation of tyrosine residues. By understanding the principles behind its application and adhering to meticulously developed protocols, researchers can navigate the complexities of peptide synthesis and achieve their desired target molecules with high purity and yield. The insights and detailed methodologies provided in this guide serve as a practical resource for both novice and experienced peptide chemists, fostering scientific integrity and successful outcomes in the laboratory.

References

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. peptide.com [peptide.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc SPPS Linkers [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. chempep.com [chempep.com]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Fmoc-Tyr(Bzl)-OH in Peptide Synthesis

Executive Summary: This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-α-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH). We will explore its fundamental role within the orthogonal strategy of solid-phase peptide synthesis (SPPS), detail the specific functions of its constituent protecting groups, and present field-proven experimental protocols. The narrative emphasizes the causality behind methodological choices, potential side reactions, and the mechanistic underpinnings of its application, ensuring a robust and practical framework for its successful implementation in the synthesis of complex peptides.

The Cornerstone of Modern Peptide Synthesis: The Orthogonal Protection Strategy

The synthesis of peptides, whether for therapeutic development or basic research, demands a precise, stepwise assembly of amino acids. Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology, enabling the efficient construction of peptide chains on a solid support.[1] The success of SPPS hinges on a robust protecting group strategy. The most widely adopted approach is the Fmoc/tBu orthogonal system, where the temporary N-terminal α-amino protecting group and the permanent side-chain protecting groups are removed under distinct, non-interfering chemical conditions.[2][3]

-

Temporary N-α-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the α-amino function of all incoming amino acids.[4] Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

This orthogonality is paramount; it ensures that the integrity of the growing peptide and its side-chain functionalities are maintained throughout the iterative cycles of deprotection and coupling.[7][]

Caption: The orthogonal nature of Fmoc-based SPPS.

A Profile of Fmoc-Tyr(Bzl)-OH

Fmoc-Tyr(Bzl)-OH is a critical building block for incorporating tyrosine residues into a peptide sequence.[9] The tyrosine side chain contains a phenolic hydroxyl group, which is nucleophilic and prone to undesirable side reactions, such as O-acylation, during the activation and coupling steps of peptide synthesis.[10][11] To prevent this, the hydroxyl group must be masked with a suitable protecting group. In Fmoc-Tyr(Bzl)-OH, this protection is afforded by a benzyl (Bzl) group, which forms a stable benzyl ether.[12]

Table 1: Physicochemical Properties of Fmoc-Tyr(Bzl)-OH

| Property | Value | Reference(s) |

| CAS Number | 71989-40-7 | [13] |

| Molecular Formula | C₃₁H₂₇NO₅ | [13][14] |

| Molecular Weight | 493.55 g/mol | [13][14] |

| Appearance | White to off-white powder | [9][15] |

| Melting Point | 157-161 °C | [13][15] |

| Storage | 2-8°C, sealed in dry conditions | [13][15] |

The Benzyl (Bzl) Protecting Group: A Deeper Dive

While the tert-butyl (tBu) ether is the most common protecting group for the tyrosine side chain in Fmoc-SPPS, the benzyl (Bzl) ether offers a distinct set of properties.[10]

Stability and Lability: The Bzl group is completely stable to the basic conditions used for Fmoc removal.[16] It is, however, labile to strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (HF), which are used for the final cleavage of the peptide from the resin.[16] This allows for its use within the standard Fmoc workflow. The Bzl group can also be removed under neutral conditions via catalytic hydrogenation (e.g., Pd/C), a feature that can be exploited in solution-phase synthesis or for selective deprotection strategies.[17][18]

Comparison with tert-Butyl (tBu): The benzyl ether is significantly more susceptible to acidolysis than the t-butyl ether.[10][16] While this makes it less suitable for Boc-SPPS, which involves repeated TFA treatments, it is generally stable enough for the single, final TFA cleavage in Fmoc-SPPS.[10]

A Critical Side Reaction: O-to-C Benzyl Migration: A well-documented side reaction during strong acid treatment is the intramolecular rearrangement of the O-benzyl group to the C3 position of the tyrosine aromatic ring, yielding 3-benzyltyrosine.[19][20] This acid-catalyzed migration proceeds via the formation of a benzyl cation, which can then perform an electrophilic aromatic substitution on the activated tyrosine ring.

Mitigation Strategy: The key to suppressing this side reaction is the inclusion of "scavengers" in the cleavage cocktail. Scavengers are nucleophilic species, such as water, triisopropylsilane (TIS), or thioanisole, that rapidly trap the liberated benzyl cation before it can re-alkylate the peptide.[19][21] A typical cleavage cocktail might consist of 95% TFA, 2.5% water, and 2.5% TIS.

Experimental Workflow: Incorporation of Fmoc-Tyr(Bzl)-OH in SPPS

This section provides a standardized, self-validating protocol for the incorporation of a Fmoc-Tyr(Bzl)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Caption: Standard workflow for a single coupling cycle in SPPS.

Protocol:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes in a suitable reaction vessel.[22] Drain the solvent.

-

N-terminal Fmoc Deprotection:

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[22]

-

Agitate for 5-7 minutes. Drain the solution.

-

Repeat the piperidine treatment for another 5-7 minutes. The rationale for a two-step deprotection is to ensure completeness, especially for sterically hindered residues.

-

-

Washing: Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is 5 x DMF, followed by 3 x Dichloromethane (DCM), and finally 3 x DMF. Complete removal is critical as residual piperidine will neutralize the subsequent coupling reagents.

-

Activation and Coupling of Fmoc-Tyr(Bzl)-OH:

-

In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve 4 equivalents of Fmoc-Tyr(Bzl)-OH (0.4 mmol) and 3.95 equivalents of an activating agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.[4]

-

Add 8 equivalents of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to the amino acid solution.[23] The purpose of the base is to deprotonate the carboxylic acid of the Fmoc-amino acid and neutralize the HCl salt of the incoming amine, facilitating the reaction.[5]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

-

Reaction Monitoring (Self-Validation):

-

Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

Interpretation: A blue/purple color indicates the presence of unreacted primary amines, signifying an incomplete coupling. Yellow/clear beads indicate a complete reaction.

-

Action: If the test is positive, a second coupling (recoupling) step is required. If negative, proceed to the deprotection step for the next amino acid in the sequence.

-

-

Final Cleavage and Bzl Deprotection:

-

Once the entire peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, for example: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[24]

-

Add the cocktail to the resin and allow it to react for 2-4 hours at room temperature. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the benzyl group from tyrosine.[21]

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Mechanistic Insights

A deeper understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing peptide synthesis.

5.1 Fmoc Group Removal: The cleavage of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cb mechanism).[5][7] Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is aromatic and highly stabilized.[7] This intermediate then eliminates to form dibenzofulvene and a carbamate, which subsequently decarboxylates to release the free amine. The piperidine also serves as a scavenger, forming a stable adduct with the electrophilic dibenzofulvene, preventing it from reacting with the newly liberated N-terminus.[6]

5.2 Benzyl Group Cleavage: The acid-catalyzed removal of the benzyl ether from the tyrosine side chain proceeds through a mechanism involving protonation of the ether oxygen by the strong acid (TFA). This makes the benzyl group a good leaving group. The C-O bond cleaves to release the free hydroxyl group on tyrosine and a stable benzyl cation. This cation is then immediately quenched by a scavenger molecule (e.g., TIS or water) present in the cleavage cocktail, preventing side reactions like the re-alkylation of tyrosine or other sensitive residues like tryptophan.[16][19]

Caption: Key deprotection mechanisms in Fmoc-SPPS.

Conclusion

Fmoc-Tyr(Bzl)-OH is a well-established and valuable reagent in the biochemist's toolkit for peptide synthesis. While Fmoc-Tyr(tBu)-OH is often the default choice, a thorough understanding of the properties of the benzyl protecting group—including its unique lability and potential side reactions—provides the synthetic chemist with greater strategic flexibility. By employing carefully designed protocols, including the judicious use of scavengers during final cleavage, Fmoc-Tyr(Bzl)-OH can be used to reliably synthesize high-purity tyrosine-containing peptides for a wide array of applications in drug discovery, diagnostics, and fundamental biological research.

References

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

- Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.Total Synthesis.

- Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid.PubMed.

- Fmoc-Tyr(Bzl)-OH Product Page.Sigma-Aldrich.

- Amino Acid Derivatives for Peptide Synthesis.[Source not explicitly named, likely a supplier technical guide].

- Aromatic Hydroxy Groups.[Source likely a textbook chapter on peptide synthesis].

- FMOC-D-TYR(BZL)-OH Chemical Properties, Uses, Production.ChemicalBook.

- Can we remove the fmoc group after peptide cleavage? (2021).

- O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine.PubChem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.[Source not explicitly named, likely a supplier technical guide].

- Fmoc-O-benzyl-L-tyrosine.Chem-Impex.

- Overview of Solid Phase Peptide Synthesis (SPPS).[Source not explicitly named, likely a supplier technical guide].

- Fmoc-Tyr(Bzl)-OH.ApiSyn Healthcare Pvt. Ltd..

- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry.NINGBO INNO PHARMCHEM CO.,LTD..

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Source not explicitly named, likely a supplier technical guide].

- Fmoc-O-benzyl-L-tyrosine.ChemicalBook.

- Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. (2021).

- Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine.Journal of the American Chemical Society.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Fmoc-Tyr(Bzl)

- Fmoc Solid Phase Peptide Synthesis.ChemPep.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Introduction to Peptide Synthesis.PMC - NIH.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

- Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation.[Source not explicitly named, likely a journal article].

- Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- The Strategic Role of Fmoc-Tyr(tBu)-OH in the Advancement of Therapeutic Peptides.Benchchem.

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 9. chemimpex.com [chemimpex.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]

- 14. O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine | C31H27NO5 | CID 14427834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fmoc-O-benzyl-L-tyrosine | 71989-40-7 [chemicalbook.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Benzyl Ethers [organic-chemistry.org]

- 19. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. chem.uci.edu [chem.uci.edu]

- 23. bachem.com [bachem.com]

- 24. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Fmoc-Tyr(Bzl)-OH: A Cornerstone in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics of Fmoc-Tyr(Bzl)-OH

Fmoc-Tyr(Bzl)-OH is a derivative of the amino acid L-tyrosine, strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile benzyl (Bzl) group on the side-chain phenolic hydroxyl. This orthogonal protection scheme is fundamental to its utility in modern peptide chemistry, allowing for selective deprotection and chain elongation.[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Fmoc-Tyr(Bzl)-OH is paramount for its successful application. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 71989-40-7 | [3][4][5] |

| Molecular Formula | C₃₁H₂₇NO₅ | [3][4] |

| Molecular Weight | 493.55 g/mol | [5][6] |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥98.0% | [5][6] |

| Melting Point | 157-161 °C | [7] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [8] |

The Role of Fmoc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the dominant methodology in SPPS, celebrated for its mild reaction conditions and high efficiency.[] Fmoc-Tyr(Bzl)-OH is a quintessential reagent within this strategy. The Fmoc group provides temporary protection for the N-terminus, while the benzyl group offers semi-permanent protection for the tyrosine side-chain, preventing unwanted side reactions during peptide assembly.[1][2]

The general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Tyr(Bzl)-OH, into a growing peptide chain on a solid support is a cyclical process involving two main steps: N-α-Fmoc deprotection and coupling.

Caption: The core cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

N-α-Fmoc Group Deprotection

Mechanism: The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring system. This initiates an elimination cascade, releasing the free amine of the resin-bound peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. The excess piperidine acts as a scavenger, trapping the DBF to form a stable adduct, which is then removed during washing steps.[3][4][5]

Protocol: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.

-

Deprotection Treatment: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[10][11]

-

Second Treatment (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Expert Insight: Incomplete deprotection is a common cause of truncated peptide sequences. For "difficult" sequences prone to aggregation, extending the deprotection time or using a stronger base system like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solution with a piperidine scavenger may be necessary.[3][12]

Coupling of Fmoc-Tyr(Bzl)-OH

Mechanism: To form a new peptide bond, the carboxylic acid of Fmoc-Tyr(Bzl)-OH must be activated to create a highly reactive acyl species. This is typically achieved using coupling reagents that form active esters or similar intermediates in situ. Common activators include aminium/uronium salts like HBTU and HATU, or carbodiimides like DIC, often used with an additive like HOBt or OxymaPure to enhance efficiency and suppress racemization.[6][13][14]

Caption: Generalized workflow for amino acid activation and coupling in SPPS.

Protocol: Standard Coupling with HATU

-

Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add Base: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the coupling solution and mix for 1-2 minutes. The solution will typically change color, indicating activation.

-

Initiate Coupling: Immediately add the activated amino acid solution to the deprotected and washed peptide-resin.

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Benzyl Group Deprotection

Upon completion of the peptide sequence assembly, the final step involves cleaving the peptide from the solid support and simultaneously removing all side-chain protecting groups, including the benzyl group from tyrosine.

Mechanism: The benzyl ether linkage is labile to strong acids. A cleavage cocktail, typically with a high concentration of trifluoroacetic acid (TFA), is used to protonate and cleave the ester or amide bond anchoring the peptide to the resin. Concurrently, the acid cleaves the benzyl group from the tyrosine side chain. During this process, reactive carbocations are generated from the protecting groups and the resin linker. Scavengers are crucial components of the cleavage cocktail to trap these electrophilic species and prevent modification of sensitive residues like tryptophan, methionine, and tyrosine itself. A common side reaction for Tyr(Bzl) is the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring, forming 3-benzyltyrosine.[15]

Protocol: TFA Cleavage ("Reagent K" variation)

-

N-terminal Fmoc Removal: Ensure the Fmoc group from the final amino acid has been removed as per the protocol in section 2.1.

-

Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare Cleavage Cocktail: A widely used general-purpose cocktail is Reagent K. In a well-ventilated fume hood, prepare a mixture of:

-

Trifluoroacetic acid (TFA): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Note: For simpler peptides without sensitive residues, a cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a gentle stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.

Quality Control and Safety

Quality Assurance: The purity of the starting Fmoc-Tyr(Bzl)-OH is critical for the success of peptide synthesis. High-quality reagents lead to higher yields, easier purification, and more consistent results.[5] Standard quality control methods for the incoming amino acid derivative include:

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity (typically ≥99%).[16][17]

-

Mass Spectrometry: To confirm the correct molecular weight.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.[16]

-

Enantiomeric Purity Analysis: To ensure high stereochemical integrity (typically ≥99.8% L-isomer).[17]

Safety and Handling:

-

Personal Protective Equipment (PPE): Always handle Fmoc-Tyr(Bzl)-OH and all related solvents and reagents in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][18]

-

Inhalation: Avoid inhaling the powder. Use a dust mask or respirator if necessary.[18]

-

Storage: Store the compound in a tightly sealed container in a dry, refrigerated environment (2-8°C) to maintain its stability.

Conclusion

Fmoc-Tyr(Bzl)-OH is an indispensable tool in the arsenal of the peptide chemist. Its well-defined physicochemical properties and the orthogonal nature of its protecting groups allow for its seamless integration into established SPPS workflows. A deep understanding of the mechanisms behind its application—from base-mediated Fmoc deprotection to acid-catalyzed final cleavage—empowers researchers to troubleshoot syntheses, optimize protocols, and ultimately achieve higher purity and yields of their target peptides. By adhering to the detailed protocols and expert insights provided in this guide, scientists can confidently leverage Fmoc-Tyr(Bzl)-OH to advance research in drug discovery, biochemistry, and materials science.

References

-

Fmoc-Tyr(Bzl)-OH [71989-40-7]. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. Retrieved January 12, 2026, from [Link]

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

-

Understanding Fmoc Amino Acids: Synthesis and Quality Control with Fmoc-D-3-(3-Thienyl)-Alanine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved January 12, 2026, from [Link]

-

Sebestik, J., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 48(4), 1087-1098. Retrieved January 12, 2026, from [Link]

-

Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 23(6), 565-572. Retrieved January 12, 2026, from [Link]

-

Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 55(3), 217-226. Retrieved January 12, 2026, from [Link]

-

Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet for Fmoc-Tyr(tBu)-OH. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]

-

Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. Retrieved January 12, 2026, from [Link]

-

Fmoc-Tyr(Bzl)-OH Product Page. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]

-

Fields, G. B., & Fields, C. G. (1991). Methods for removing the Fmoc group. Peptide research, 4(2), 95-101. Retrieved January 12, 2026, from [Link]

-

Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. (2020). Digital.CSIC. Retrieved January 12, 2026, from [Link]

-

4 Fmoc protection methods Comparison. (n.d.). Omizzur. Retrieved January 12, 2026, from [Link]

-

Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]

- 8. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 18. peptide.com [peptide.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Fmoc-Tyr(Bzl)-OH for Advanced Peptide Synthesis

Foreword: The Strategic Importance of Protected Amino Acids in Drug Discovery

In the landscape of modern drug development and biochemical research, synthetic peptides represent a frontier of immense potential. Their therapeutic precision and biological specificity are unparalleled. The successful construction of these complex biomolecules hinges on the foundational principles of solid-phase peptide synthesis (SPPS), a methodology reliant on the strategic use of temporarily protected amino acid derivatives. Among these, Fmoc-Tyr(Bzl)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine, stands as a cornerstone for the incorporation of the critical tyrosine residue. This guide offers an in-depth exploration of the physical and chemical characteristics of Fmoc-Tyr(Bzl)-OH, providing researchers, scientists, and drug development professionals with the technical insights and field-proven expertise necessary to leverage this reagent to its fullest potential. Our narrative will delve not only into the "what" and "how" but, more importantly, the "why" that underpins the rational design of peptide synthesis protocols.

Core Molecular Profile of Fmoc-Tyr(Bzl)-OH

A thorough understanding of the fundamental properties of Fmoc-Tyr(Bzl)-OH is the bedrock upon which successful and reproducible synthetic strategies are built. These parameters dictate its handling, dissolution, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₂₇NO₅ | [1][2] |

| Molecular Weight | 493.55 g/mol | [1][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 157-161 °C | [5] |

| Optical Rotation | [α]₂₀/D −16.0 ± 2.5° (c = 1% in DMF) | [5] |

| CAS Number | 71989-40-7 | [1][2] |

Expert Insight: The melting point provides a preliminary indication of purity. A broad melting range may suggest the presence of impurities or residual solvents. The specific optical rotation is a critical quality control parameter, confirming the enantiomeric purity of the L-tyrosine stereocenter, which is paramount for the biological activity of the final peptide.

The Orthogonal Shield: Understanding the Protective Groups

The efficacy of Fmoc-Tyr(Bzl)-OH in SPPS is derived from its orthogonal protection scheme, where the α-amino and side-chain functional groups can be selectively deprotected under distinct chemical conditions.[6]

Caption: Orthogonal protecting groups of Fmoc-Tyr(Bzl)-OH.

The Fmoc Group: A Base-Labile Temporary Guardian

The 9-fluorenylmethoxycarbonyl (Fmoc) group safeguards the α-amino functionality of tyrosine during the coupling of the carboxyl group to the growing peptide chain. Its defining characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This allows for its removal without affecting the acid-labile side-chain protecting groups, a cornerstone of the Fmoc/tBu synthesis strategy.[7]

The mechanism of Fmoc deprotection is a base-induced β-elimination. The acidic proton on the fluorenyl ring is abstracted by the base, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide. The highly reactive dibenzofulvene is subsequently trapped by the secondary amine base (e.g., piperidine) to form a stable adduct, preventing its reaction with the newly liberated α-amino group of the peptide chain.[7]

Caption: Mechanism of Fmoc deprotection and dibenzofulvene trapping.

The Benzyl Group: A Robust, Acid-Labile Side-Chain Shield

The phenolic hydroxyl group of the tyrosine side chain is a potent nucleophile that, if left unprotected, can lead to undesirable side reactions such as O-acylation during peptide coupling.[8] The benzyl (Bzl) ether linkage in Fmoc-Tyr(Bzl)-OH provides robust protection against such reactions. The Bzl group is stable to the basic conditions of Fmoc deprotection, ensuring the integrity of the tyrosine side chain throughout peptide elongation.[7]

The removal of the Bzl group is typically achieved during the final cleavage of the peptide from the solid support using strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[7][9] The cleavage proceeds via an Sₙ1 mechanism, generating a reactive benzyl carbocation.[9]

Chemical Reactivity and Stability: A Field Perspective

Solubility Profile

Expert Insight: In cases of poor solubility, which can be an issue with some protected amino acids, especially during the synthesis of long or hydrophobic peptides, switching to NMP or adding a small percentage of dimethyl sulfoxide (DMSO) can be beneficial. However, for Fmoc-Tyr(Bzl)-OH, this is rarely necessary under standard conditions.

Stability Considerations

Fmoc-Tyr(Bzl)-OH is a stable solid that can be stored for extended periods at 2-8°C.[5] In solution, its stability is influenced by the solvent and pH.

-

Acidic Conditions: The Fmoc group is stable to the acidic conditions used for the cleavage of tBu-based side-chain protecting groups, a key feature of its orthogonality.[7] The benzyl ether linkage is also relatively stable to moderate acids but is cleaved by strong acids like TFA and HF.[7]

-

Basic Conditions: The Fmoc group is labile to secondary amines like piperidine.[7] Prolonged exposure to tertiary bases, such as N,N-diisopropylethylamine (DIEA), can also lead to premature deprotection, although this is generally slow.[7] The benzyl ether is stable to the basic conditions of Fmoc deprotection.

Expert Insight: The stability of the Fmoc group to tertiary amines is a critical consideration during the activation step of the carboxyl group for peptide coupling, which often employs DIEA. Pre-activation times should be minimized to reduce the risk of premature Fmoc removal and subsequent dipeptide formation.

Experimental Protocols and Methodologies

The successful incorporation of Fmoc-Tyr(Bzl)-OH into a peptide sequence requires a meticulous and well-validated protocol. The following sections provide detailed, step-by-step methodologies for the key stages of its use in SPPS.

Coupling of Fmoc-Tyr(Bzl)-OH

The formation of the peptide bond between the carboxyl group of Fmoc-Tyr(Bzl)-OH and the free amine of the resin-bound peptide is the cornerstone of chain elongation. The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.

Recommended Coupling Protocol (HBTU/DIEA Activation):

-

Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 min).

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow for a brief pre-activation period of 1-2 minutes.

-

Coupling Reaction: Add the activation solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Reaction: Perform a Kaiser test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates complete coupling.

-

Washing: Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Causality Behind the Choices:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): This is a highly efficient uronium-based coupling reagent that rapidly forms the active HOBt ester of the amino acid, leading to fast and efficient coupling with minimal risk of racemization.

-

DIEA (N,N-Diisopropylethylamine): As a sterically hindered tertiary amine, DIEA acts as a base to activate the carboxyl group and neutralize the protonated amine on the resin without causing significant premature deprotection of the Fmoc group.

Caption: Workflow for the coupling of Fmoc-Tyr(Bzl)-OH in SPPS.

Cleavage and Deprotection of the Benzyl Group

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The benzyl ether of Tyr(Bzl) requires strong acidic conditions for cleavage.

Recommended Cleavage Protocol ("Reagent K"):

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 1 min) and dry thoroughly under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Freshly prepare "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and by-products.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The Critical Role of Scavengers:

The cleavage of the benzyl group generates a highly reactive benzyl carbocation.[10] This electrophile can re-alkylate the deprotected tyrosine ring or attack other nucleophilic residues in the peptide, such as tryptophan and methionine, leading to significant impurities.[11] Scavengers are essential to "trap" these carbocations and prevent such side reactions.[11]

-

Phenol and Thioanisole: These aromatic compounds are excellent scavengers for benzyl cations, acting as nucleophiles to intercept the reactive electrophile.

-

Water: Helps to hydrolyze any remaining carbocations.

-

1,2-Ethanedithiol (EDT): A potent scavenger that also helps to reduce any oxidized methionine residues.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Fmoc-Tyr(Bzl)-OH.

Spectroscopic Data

While a comprehensive set of publicly available, high-resolution spectra for Fmoc-Tyr(Bzl)-OH is limited, its spectral features can be predicted based on its chemical structure and comparison with similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl, benzyl, and tyrosine rings, as well as the aliphatic protons of the tyrosine backbone and the fluorenyl group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the urethane, C=O stretching of the carboxyl and urethane groups, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.[12]

Expert Insight: When analyzing a new batch of Fmoc-Tyr(Bzl)-OH, it is crucial to acquire and interpret these spectra to verify its identity and assess its purity before committing it to a lengthy and expensive peptide synthesis.

Potential Side Reactions and Mitigation Strategies

A proactive understanding of potential side reactions is key to troubleshooting and optimizing peptide synthesis.

-

Racemization: While the urethane-based Fmoc protection generally suppresses racemization during coupling, it can still occur, particularly with prolonged activation times or the use of strong bases.[7]

-

Mitigation: Use of additives like HOBt, shorter pre-activation times, and weaker bases like 2,4,6-collidine can minimize racemization.

-

-

Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling, resulting in deletion sequences in the final peptide.

-

Mitigation: Double coupling, using more potent coupling reagents like HATU, or increasing the reaction time and temperature can improve coupling efficiency.[13]

-

-

Premature Deprotection: As mentioned, prolonged exposure to tertiary bases during coupling can cause some degree of Fmoc removal.

-

Mitigation: Minimize pre-activation and coupling times.

-

-

Alkylation during Cleavage: This is the most significant side reaction associated with the Bzl group.

-

Mitigation: The use of an optimized scavenger cocktail, such as "Reagent K," is non-negotiable for the cleavage of Tyr(Bzl)-containing peptides.[11]

-

Conclusion: A Versatile and Reliable Building Block

Fmoc-Tyr(Bzl)-OH remains a vital tool in the arsenal of the peptide chemist. Its robust side-chain protection, coupled with the mild, base-labile nature of the Fmoc group, provides a reliable and versatile building block for the synthesis of a wide array of tyrosine-containing peptides. A comprehensive understanding of its physical and chemical properties, coupled with the implementation of optimized and well-rationalized experimental protocols, is the key to unlocking its full potential. This guide has aimed to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to approach their synthetic challenges with confidence and scientific rigor.

References

- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. Benchchem.

- Best practices for cleavage of peptides containing Fmoc-Tyr(Bzl)-OH. Benchchem.

- The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS. Benchchem.

-

Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. [Link]

- Amino Acid Derivatives for Peptide Synthesis. (Link not available)

- Technical Support Center: Troubleshooting Peptide Synthesis with Fmoc-Tyr(Bzl)-OH. Benchchem.

-

Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein. ERA: Education & Research Archive. [Link]

-

Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. [Link]

- A Comparative Guide to Tyrosine Side-Chain Protection in Fmoc-SPPS: A Focus on Fmoc-Tyr(Bzl)-OH. Benchchem.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Link not available)

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

-

Fmoc-Tyr(Bzl)-OH. P3 BioSystems. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]

-

Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]

-

Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH. [Link]

-

O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine. PubChem. [Link]

-

Fmoc-L-Tyr(tBu)-OH. PubChem. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]

-

Fmoc-Tyr(Bzl)-OH [71989-40-7]. Aapptec Peptides. [Link]

-

(PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC - NIH. [Link]

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

-

Fmoc-Tyr(Bzl)-OH. Biorunstar. [Link]

- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Technical Bulletins & General Procedures. Aapptec Peptides. [Link]

-

. (Link not available)

- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. Benchchem.

- Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis. Benchchem.

- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (Link not available)

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

Sources

- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-Depth Guide to the Solubility of Fmoc-Tyr(Bzl)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the success of synthesizing a target peptide hinges on a multitude of factors. Among the most critical, yet often empirically determined, is the solubility of the Fmoc-protected amino acid building blocks in the solvents used for coupling reactions. Poor solubility can lead to a cascade of issues, including incomplete reactions, peptide aggregation, and ultimately, a lower purity and yield of the final product. This guide provides a deep dive into the solubility of a key building block, Fmoc-Tyr(Bzl)-OH, offering both theoretical understanding and practical guidance for researchers in the field.

The Molecular Architecture of Fmoc-Tyr(Bzl)-OH and its Influence on Solubility

Fmoc-Tyr(Bzl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine, is a derivative of the amino acid tyrosine, strategically modified for use in Fmoc-based SPPS. Its solubility is a direct consequence of its molecular structure, which can be dissected into three key components:

-

The Fmoc Group: This large, hydrophobic fluorenylmethoxycarbonyl group is the cornerstone of Fmoc chemistry, providing temporary protection of the alpha-amino group. Its aromatic nature generally enhances solubility in many organic solvents.

-

The Tyrosine Side Chain with Benzyl Protection: The inherent aromaticity of the tyrosine side chain is further amplified by the benzyl (Bzl) protecting group on the hydroxyl function. This bulky, non-polar group significantly increases the hydrophobicity of the molecule.

-

The Carboxylic Acid: The free carboxylic acid group provides a site for activation and subsequent peptide bond formation. It introduces a polar character to the molecule.

The interplay between the large hydrophobic regions (Fmoc and Bzl-protected tyrosine) and the polar carboxylic acid group dictates the molecule's overall solubility profile.

A Quantitative and Qualitative Overview of Fmoc-Tyr(Bzl)-OH Solubility

While a comprehensive public database of quantitative solubility data for all Fmoc-amino acids remains elusive, this guide consolidates available information for Fmoc-Tyr(Bzl)-OH and related derivatives to provide a practical reference.

| Solvent | Chemical Class | Polarity Index | Quantitative Solubility of Fmoc-Tyr(Bzl)-OH | Qualitative Solubility of Fmoc-Tyr(Bzl)-OH | Notes on Related Compounds |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | ≥ 30 mg/mL[1] | Soluble | Fmoc-Tyr-OH: 66.67 mg/mL.[2] Fmoc-Tyr(tBu)-OH: ≥10 mg/mL and 100 mg/mL reported.[3][4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Data not available | Generally soluble | A standard and effective solvent for dissolving Fmoc-amino acids.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.5 | Data not available | Generally soluble | Often used as a stronger alternative to DMF, particularly for hydrophobic peptides.[6] |

| Dichloromethane (DCM) | Chlorinated | 3.1 | Data not available | Soluble[7][8] | A common solvent in peptide synthesis, though less polar than DMF or NMP. |

| Chloroform | Chlorinated | 4.1 | Data not available | Soluble[7][8] | Similar in properties to DCM. |

| Ethyl Acetate | Ester | 4.4 | Data not available | Soluble[7][8] | A moderately polar solvent. |

| Acetone | Ketone | 5.1 | Data not available | Soluble[7][8] | A polar aprotic solvent. |

| Ethanol | Polar Protic | 5.2 | Data not available | Slightly Soluble | For Fmoc-Tyr(tBu)-OH, solubility is reported as 0.1-1 mg/mL.[4] |

Note: The qualitative solubility information is based on general statements from chemical suppliers and the scientific literature. Actual solubility can be influenced by factors such as temperature, the purity of the solute and solvent, and the presence of any additives.

The "Why": Factors Governing the Solubility of Fmoc-Amino Acids

Understanding the principles behind solubility allows for rational solvent selection and troubleshooting.

The Role of Solvent Polarity

Polar aprotic solvents like DMF, NMP, and DMSO are the workhorses of SPPS for a reason.[9] Their ability to solvate both the polar and non-polar regions of Fmoc-amino acids is crucial. They can effectively interact with the carboxylic acid group while also accommodating the large hydrophobic Fmoc and side-chain protecting groups. The use of highly polar solvents can be particularly effective for dissolving protected peptides that are prone to aggregation.[5]

The Tendency for Aggregation

Fmoc-protected amino acids, especially those with hydrophobic side chains, have a propensity to aggregate in solution.[10] This self-association can significantly reduce their effective solubility and hinder their availability for the coupling reaction. The large, planar Fmoc groups can stack via π-π interactions, contributing to this phenomenon.

The Influence of Side-Chain Protecting Groups

The choice of the side-chain protecting group has a profound impact on solubility. The benzyl group in Fmoc-Tyr(Bzl)-OH, being large and hydrophobic, contributes to its solubility in non-polar organic solvents but can decrease its solubility in more polar environments compared to a less bulky protecting group like tert-butyl (tBu). For instance, Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility in DMF and NMP, but their trityl-protected counterparts, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, exhibit much better solubility.[11]

The Impact of Temperature

For many sparingly soluble compounds, a modest increase in temperature can significantly enhance solubility. Gentle warming can be an effective strategy to dissolve Fmoc-amino acids that are difficult to bring into solution at room temperature.[6] However, caution must be exercised to avoid potential degradation of the amino acid derivative with excessive heat.

Practical Implications in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-Tyr(Bzl)-OH directly impacts several critical aspects of SPPS.

Efficiency of the Coupling Reaction

For a successful coupling reaction, the activated Fmoc-amino acid must be fully dissolved and readily available to react with the free N-terminal amine of the growing peptide chain on the solid support. If the amino acid is not completely in solution, the effective concentration of the reactant is lowered, leading to incomplete coupling and the formation of deletion sequences.

Prevention of On-Resin Aggregation

The solubility of the growing peptide chain itself is a major consideration. Hydrophobic peptides are prone to aggregation on the resin, which can physically block reactive sites and prevent further chain elongation. The choice of solvent can influence this by ensuring the peptide chain remains well-solvated and extended.[5]

Impact on Product Purity and Yield

Ultimately, poor solubility of the building blocks leads to a less pure final product, contaminated with deletion and truncated peptide sequences. This complicates the purification process and reduces the overall yield of the desired peptide.

Experimental Protocol: Determination of Fmoc-Tyr(Bzl)-OH Solubility

For applications requiring precise knowledge of solubility in a specific solvent system, the following robust shake-flask method is recommended.

Materials and Equipment

-

Fmoc-Tyr(Bzl)-OH (high purity)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Fmoc-Tyr(Bzl)-OH of known concentrations in the solvent of interest.

-

Sample Preparation: In a series of vials, add an excess amount of Fmoc-Tyr(Bzl)-OH to a known volume of each solvent to be tested. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples and the standard solutions by HPLC. A reverse-phase C18 column is typically used, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of Fmoc-Tyr(Bzl)-OH in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizing the Workflow and Key Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the factors influencing solubility.

Caption: Experimental Workflow for Determining the Solubility of Fmoc-Tyr(Bzl)-OH.

Caption: Key Factors Influencing Fmoc-Tyr(Bzl)-OH Solubility and its Impact on SPPS.

Conclusion and Future Perspectives

A thorough understanding of the solubility of Fmoc-Tyr(Bzl)-OH is not merely academic; it is a cornerstone of rational peptide synthesis design and troubleshooting. While polar aprotic solvents like DMSO, DMF, and NMP remain the solvents of choice, this guide provides a framework for understanding the underlying principles and for systematically determining solubility when required. Future research into "green" solvent alternatives will undoubtedly necessitate a re-evaluation of the solubility of these critical building blocks, continuing the drive for more efficient, sustainable, and successful peptide synthesis.

References

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

-

Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. J-STAGE. [Link]

-

Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

Fmoc-Tyr(Bzl)-OH [71989-40-7]. Aapptec Peptides. [Link]

-

Fmoc-Tyr(Bzl)-OH. P3 BioSystems. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. NIH. [Link]

-

Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. ResearchGate. [Link]

-

Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791. PubChem. [Link]

-

Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. Aapptec Peptides. [Link]

-

Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0]. Aapptec Peptides. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc-O-benzyl-L-tyrosine CAS#: 71989-40-7 [m.chemicalbook.com]

- 8. Fmoc-O-benzyl-L-tyrosine | 71989-40-7 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Tyr(Bzl)-OH

This guide provides an in-depth analysis of the safety and handling precautions for Fmoc-Tyr(Bzl)-OH, a critical building block in peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a holistic view grounded in the chemical principles of the compound and its common applications, ensuring a self-validating system of laboratory safety.

Understanding Fmoc-Tyr(Bzl)-OH: A Foundational Overview

N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine, or Fmoc-Tyr(Bzl)-OH, is an amino acid derivative widely employed in solid-phase peptide synthesis (SPPS).[1] Its utility stems from the strategic use of two key protecting groups:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group safeguards the α-amino functionality of the tyrosine. Its key advantage is its stability in acidic conditions and its selective removal with a mild base, typically piperidine.[2] This orthogonality is fundamental to modern SPPS.[3]

-

The Benzyl (Bzl) group: This acid-labile ether protects the hydroxyl group on the tyrosine side chain. This prevents unwanted side reactions during peptide chain elongation. The benzyl group is stable to the basic conditions used for Fmoc removal and is typically cleaved at the final stage of synthesis using strong acids like trifluoroacetic acid (TFA).[4][5]

The inherent safety considerations for Fmoc-Tyr(Bzl)-OH are therefore twofold: those related to the compound itself as a fine chemical powder, and, more significantly, those associated with the reagents and byproducts generated during its use in SPPS.

Hazard Identification and Risk Assessment

While many supplier safety data sheets for Fmoc-protected amino acids may lack extensive toxicological data, a comprehensive risk assessment must consider the reactivity of its constituent parts and the hazardous nature of the chemicals used in its application.

Intrinsic Hazards of Fmoc-Tyr(Bzl)-OH

As a solid, Fmoc-Tyr(Bzl)-OH is generally considered a low-hazard compound. However, like any fine chemical powder, it poses a risk of respiratory tract irritation if inhaled. Direct contact may cause mild skin or eye irritation. The primary concern is the lack of comprehensive toxicological data, which necessitates treating the compound as potentially hazardous with unknown long-term effects.

Process-Related Hazards: The SPPS Context

The most significant risks associated with Fmoc-Tyr(Bzl)-OH emerge during its use in SPPS. The process involves a cycle of deprotection and coupling steps, each utilizing hazardous reagents.

-

Fmoc Deprotection: The removal of the Fmoc group is achieved with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[2][6]

-

Piperidine: Is a toxic and flammable liquid. It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled. Its use is often regulated due to its potential use in illicit drug manufacturing.[6]

-

Dibenzofulvene (DBF): The deprotection reaction liberates the Fmoc group as dibenzofulvene. This reactive intermediate is typically scavenged by the excess piperidine to form a stable adduct.[2][3] While the adduct is less reactive, any unreacted DBF can potentially polymerize or react with the newly liberated N-terminal amine.

-

-

Final Cleavage and Side-Chain Deprotection: The final step of SPPS involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups, including the benzyl ether on the tyrosine residue.

-

Trifluoroacetic Acid (TFA): This is the most common reagent for this step. TFA is a strong, corrosive acid that causes severe skin burns and eye damage.[7][8] It is harmful if inhaled and poses a long-term risk to aquatic life.[7] The final peptide product is often isolated as a TFA salt, which can have cytotoxic effects in biological assays, sometimes necessitating an additional salt exchange step.[9][10][11]

-

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for safely handling Fmoc-Tyr(Bzl)-OH and the associated reagents.

Engineering Controls

-

Chemical Fume Hood: All weighing of the dry powder and all steps involving volatile and hazardous reagents such as piperidine and TFA must be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the specific task being performed.

| Task | Required PPE | Rationale |

| Handling Solid Fmoc-Tyr(Bzl)-OH | Nitrile gloves, safety glasses with side shields, lab coat. | Protects against skin contact and eye exposure to the powder. |

| Fmoc Deprotection (Piperidine/DMF) | Chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, lab coat. | Protects against the corrosive and toxic effects of piperidine and DMF. |

| Peptide Cleavage (TFA) | Acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, face shield, acid-resistant apron over a lab coat. | Provides enhanced protection against the highly corrosive nature of concentrated TFA. |

A summary of recommended Personal Protective Equipment.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is paramount for ensuring a safe laboratory environment.

Storage

Fmoc-Tyr(Bzl)-OH should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperatures are typically between 2-8°C to ensure long-term stability.[12]

Experimental Protocol: Safe Fmoc Deprotection in SPPS

This protocol outlines the key safety considerations at each step of the Fmoc deprotection cycle.

-

Preparation (in a fume hood):

-